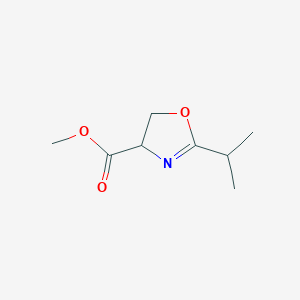
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its specific substituents, which include a carboxylic acid group, a dihydro structure, and an isopropyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of α-hydroxy ketones with amides: This method involves the reaction of α-hydroxy ketones with amides in the presence of dehydrating agents.
Oxidative cyclization: This involves the oxidation of suitable precursors using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production with consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives with higher oxidation states.
Reduction: Reduction of the oxazole ring to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Oxazole derivatives with different functional groups.
Reduction products: Dihydro or tetrahydro oxazole derivatives.
Substitution products: Substituted oxazole compounds with various functional groups.
科学研究应用
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with metabolic pathways: Affecting the synthesis or degradation of biomolecules.
Inducing cellular responses: Such as apoptosis or cell cycle arrest.
相似化合物的比较
Similar Compounds
Oxazole: The parent compound with a simple oxazole ring.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Thiazole: A similar heterocyclic compound with a sulfur atom instead of oxygen.
Uniqueness
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is unique due to its specific substituents and the resulting chemical properties
生物活性
Overview of 4-Oxazolecarboxylic Acid Derivatives
4-Oxazolecarboxylic acid derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The specific compound , 4-Oxazolecarboxylic acid, 4,5-dihydro-2-(1-methylethyl)-, methyl ester (9CI), is known for its potential applications in various therapeutic areas.
Chemical Structure
The chemical structure of 4-Oxazolecarboxylic acid derivatives typically includes an oxazole ring, which contributes to their biological properties. The presence of substituents such as methyl groups can influence the compound's pharmacokinetics and biological activity.
Antimicrobial Activity
Several studies have reported that oxazole derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxazole derivatives, including methyl esters. Results indicated that certain substitutions enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Oxazole derivatives have also been investigated for their anticancer potential. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
- Research Findings : In vitro studies demonstrated that 4-Oxazolecarboxylic acid derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism is believed to involve the modulation of cell cycle regulators and apoptotic pathways.
Anti-inflammatory Effects
Research indicates that some oxazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Example : A study highlighted the ability of certain oxazole derivatives to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in managing conditions like rheumatoid arthritis.
Data Table: Biological Activities of 4-Oxazolecarboxylic Acid Derivatives
| Activity Type | Target Organism/Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of cell wall synthesis | Journal of Medicinal Chemistry |
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | Cancer Research Journal |
| Anti-inflammatory | Macrophages | Inhibition of cytokine production | Inflammation Journal |
属性
IUPAC Name |
methyl 2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-9-6(4-12-7)8(10)11-3/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOCYBLYCISXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(CO1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














